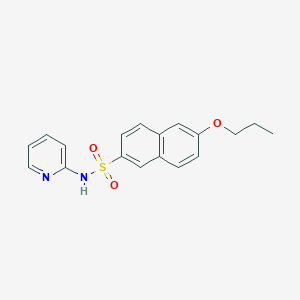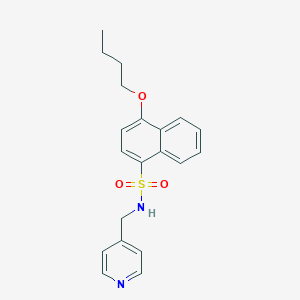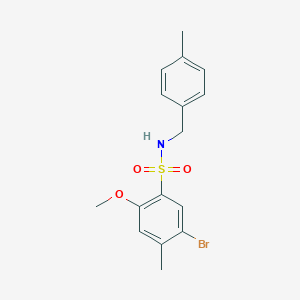
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide, also known as FTS, is a sulfonamide compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the activation of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to have a variety of applications in different fields of research, making it a versatile compound. However, one of the limitations of using N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Orientations Futures
There are several potential future directions for research involving N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide. One area of research could be the development of more efficient synthesis methods for N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide, which could make it more accessible for use in experiments. Another area of research could be the development of N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide analogs that have improved efficacy and fewer side effects. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide could be studied further for its potential use in combination therapies for cancer and other diseases. Finally, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide could be studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.
Méthodes De Synthèse
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide in its pure form.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been studied extensively for its potential use in scientific research. It has been found to have a variety of applications in the fields of cancer research, neuroscience, and immunology. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has also been shown to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Propriétés
Formule moléculaire |
C15H19NO3S |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-10-8-15(13(4)12(3)11(10)2)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3 |
Clé InChI |
SKLLYVNCZPGLCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CO2 |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)










![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
